5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester is a useful research compound. Its molecular formula is C29H25F3N6O3 and its molecular weight is 562.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, methyl ester, is a complex organic molecule with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, particularly in cancer treatment and kinase inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C23H24F3N5O3, with a molecular weight of approximately 455.47 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, including a pyrrolopyridine core and trifluoromethyl substituents.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of the pyrrolopyridine structure has been associated with inhibition of various kinases involved in cancer progression. In vitro assays have shown that related compounds can inhibit Bcr-Abl kinase, a critical target in chronic myeloid leukemia (CML) treatment .
Table 1: Summary of Anticancer Activity
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor. Kinase assays have demonstrated that related molecules can effectively inhibit multiple kinases, including those involved in tumor growth and metastasis. For instance, a derivative of this compound showed an IC50 value of 0.15 µM against the Abl kinase .
The proposed mechanism involves the binding of the compound to the ATP-binding site of kinases, which prevents phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.
Study 1: In Vitro Analysis
In a study examining the anticancer efficacy of related compounds, researchers found that modifications to the imidazole ring significantly enhanced activity against various cancer cell lines, including breast and lung cancers. The study reported an IC50 value of 0.20 µM for one derivative against MDA-MB-231 breast cancer cells .
Study 2: In Vivo Efficacy
Another investigation evaluated the in vivo efficacy of a similar compound in mouse models of CML. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting that this class of compounds could be developed further for therapeutic use .
Properties
IUPAC Name |
methyl 5-[[2-methyl-5-[[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F3N6O3/c1-16-4-5-22(8-20(16)12-33-23-7-18-10-25(28(40)41-3)37-26(18)34-13-23)36-27(39)19-6-21(29(30,31)32)11-24(9-19)38-14-17(2)35-15-38/h4-11,13-15,33H,12H2,1-3H3,(H,34,37)(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQWALGGBUYLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)CNC4=CN=C5C(=C4)C=C(N5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.